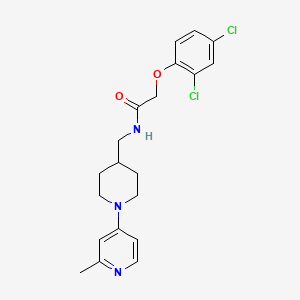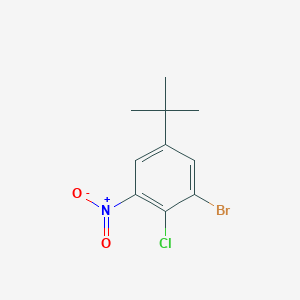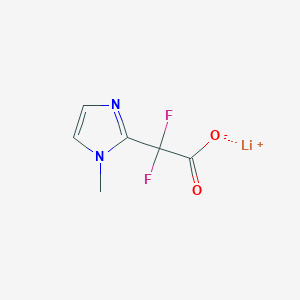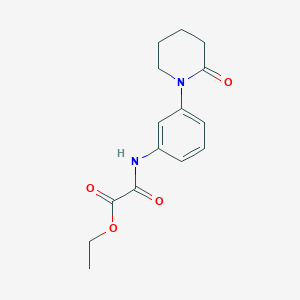
2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O2 and its molecular weight is 408.32. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation Reactivity in Organic Chemistry
- Study on Oxidation Reactivity Channels: Research by Pailloux et al. (2007) investigated the synthetic routes and chemical oxidation of compounds similar to 2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, revealing insights into their oxidation reactivity and product formation under various conditions (Pailloux et al., 2007).
Pharmacological Applications
- Antibacterial Potential of Derivatives: Iqbal et al. (2017) synthesized acetamide derivatives bearing similar structures and evaluated their antibacterial potentials, indicating moderate inhibitory effects against certain bacterial strains (Iqbal et al., 2017).
- Antimicrobial Nano-Materials: A study by Mokhtari and Pourabdollah (2013) on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their effectiveness against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Chemical Synthesis and Characterization
- Synthesis of Redox Derivatives: Sen' et al. (2014) conducted research on the synthesis and structural characterization of redox derivatives of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, contributing to the understanding of their chemical properties (Sen' et al., 2014).
Catalysis and Ultrasound Irradiation
- One-Pot Synthesis Under Ultrasound Irradiation: Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst for the efficient synthesis of related compounds under ultrasound irradiation, highlighting the potential for green chemistry applications (Mokhtary & Torabi, 2017).
Crystallography and Structural Analysis
- Crystal Structure of Related Compounds: Research into the crystal structure of compounds structurally similar to 2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, such as the study by Kaur et al. (2013), provides insights into the molecular geometry and potential applications in material science and pharmaceuticals (Kaur et al., 2013).
Powder Diffraction Data
- Characterization of Potential Pesticides: Olszewska et al. (2008) characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, providing essential data for the development of new pesticides (Olszewska et al., 2008).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-14-10-17(4-7-23-14)25-8-5-15(6-9-25)12-24-20(26)13-27-19-3-2-16(21)11-18(19)22/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLTZOYXMQZPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)


![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)


